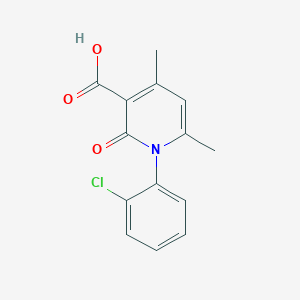

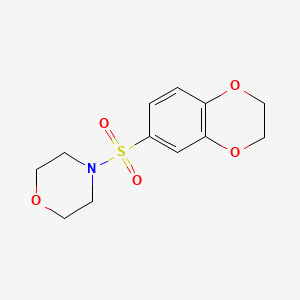

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine derivatives are a class of compounds with varied applications in medicinal chemistry and material science due to their unique structural features and chemical properties. They are of particular interest in the development of new therapeutic agents and materials with specific functionalities.

Synthesis Analysis

Morpholine derivatives can be synthesized through various methods, including electrophilic substitution, nucleophilic addition, and cyclization reactions. The synthesis often involves the use of morpholine as a starting material, undergoing reactions with different electrophiles or nucleophiles to introduce the sulfonyl and benzodioxin groups into the molecule (Pedrosa et al., 2006).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including their stereochemistry and conformation, can be elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques provide detailed information on the arrangement of atoms, the presence of functional groups, and the overall three-dimensional structure of the molecule (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, including substitutions, additions, and cyclization processes. Their reactivity is influenced by the presence of functional groups such as the sulfonyl and benzodioxin moieties, which can affect the electron density and steric hindrance around the morpholine ring. These chemical reactions enable further modifications of the morpholine core, leading to derivatives with desired properties (Nematollahi & Esmaili, 2010).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of the benzodioxin and sulfonyl groups can affect these properties by altering the polarity, molecular weight, and intermolecular forces of the compound (de Toledo et al., 2023).

Chemical Properties Analysis

Morpholine derivatives exhibit a range of chemical properties based on their functional groups. For instance, the sulfonyl group can enhance the compound's acidity, reactivity towards nucleophiles, and ability to participate in sulfonylation reactions. The benzodioxin moiety contributes to the compound's electron-rich nature, making it a potential ligand for metal complexes and a participant in electron transfer reactions (Bao et al., 2008).

Applications De Recherche Scientifique

Hepatitis B Inhibition

- A study developed a new biologically active molecule, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which demonstrates nanomolar inhibitory activity against the hepatitis B virus in vitro (Ivachtchenko et al., 2019).

Synthesis and Toxicity of Ionic Liquids

- Morpholinium ionic liquids with various anions were synthesized, showing moderate or low toxicity, and suggesting potential as biomass solvents (Pernak et al., 2011).

Antibacterial and Antioxidant Activities

- The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has shown remarkable antibacterial and antioxidant properties, including potent anti-tuberculosis activity (Mamatha S.V et al., 2019).

Electrochemical Synthesis for Biological Significance

- The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines suggests potential biological significance (Nematollahi & Esmaili, 2010).

Synthesis and Pharmacological Assessment

- The synthesis of 2‐aryl‐4‐(3‐arylpropyl)morpholines and their evaluation for central nervous system effects and MAO inhibition in rat brain mitochondria suggests potential therapeutic applications (Avramova et al., 1998).

Enantiopure Morpholines

- The assembly of enantiopure 3-substituted morpholines through ring-opening and annulation reactions indicates potential for creating specific chiral compounds (Bornholdt et al., 2010).

Antimicrobial Activity

- Schiff bases of 4-(2-aminophenyl)morpholines were synthesized and demonstrated significant antimicrobial activities (Panneerselvam et al., 2009).

Propriétés

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c14-19(15,13-3-5-16-6-4-13)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGJPWDHLIDOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967699 |

Source

|

| Record name | 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5318-93-4 |

Source

|

| Record name | 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)

![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)